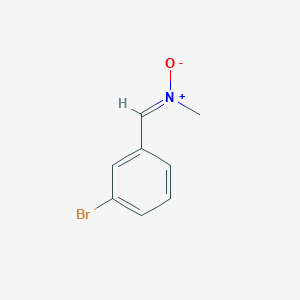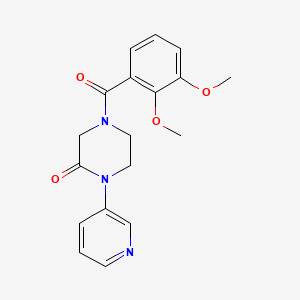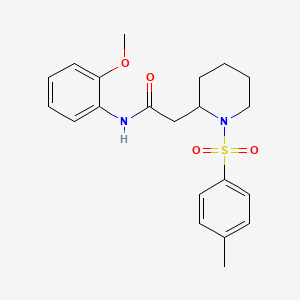![molecular formula C18H28S2 B2929098 2,5-Dihexylthieno[3,2-b] thiophene CAS No. 2322929-69-9](/img/structure/B2929098.png)
2,5-Dihexylthieno[3,2-b] thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dihexylthieno[3,2-b] thiophene” is a chemical compound with the molecular formula C18H28S2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2,5-Dihexylthieno[3,2-b] thiophene” is represented by the SMILES notation: CCCCCCc1cc2c(s1)cc(s2)CCCCCC . The InChI representation is: InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 .
Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Applications De Recherche Scientifique
Organic Field-Effect Transistors (OFETs)
2,5-Dihexylthieno[3,2-b] thiophene is utilized in the development of OFETs due to its high charge mobility and extended π-conjugation. These properties are crucial for the performance of OFETs, which are fundamental components in organic electronics .
Organic Light-Emitting Diodes (OLEDs)
The material’s high π-electron density and planar structure make it an excellent candidate for OLEDs. OLEDs benefit from these characteristics as they contribute to efficient electron transport and light emission .
Solar Cells
In solar cells, 2,5-Dihexylthieno[3,2-b] thiophene helps in achieving better tuning of band gaps, which is essential for optimizing light absorption and conversion efficiency .
Electrochromic Devices (ECDs)
This compound’s ability to undergo redox switching makes it suitable for ECDs. ECDs rely on materials that change color when an electrical charge is applied, and 2,5-Dihexylthieno[3,2-b] thiophene’s properties facilitate this process .
Fluorescent Probes
Due to its high resonance energy and electrophilic reactivity, 2,5-Dihexylthieno[3,2-b] thiophene can be used in the design of fluorescent probes. These probes are valuable in various biochemical and medical applications for detecting and imaging specific biomolecules .
Supramolecular Chemistry
The presence of vacant d-orbitals and loosely bound lone pairs of electrons on sulfur atoms in 2,5-Dihexylthieno[3,2-b] thiophene allows for functional supramolecular chemistry applications. It can form complex structures with other molecules, which is useful in creating new materials with desired properties .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that thiophene-based compounds are often used in the synthesis of organic electronic materials .
Mode of Action
The mode of action of 2,5-Dihexylthieno[3,2-b] Thiophene is primarily through its interaction with other molecules in the formation of organic electronic materials . It is known for its high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .
Biochemical Pathways
It is known that thiophene-based compounds like this one are often used in the synthesis of organic electronic materials, suggesting that they may play a role in the electron transport pathways in these systems .
Result of Action
The result of the action of 2,5-Dihexylthieno[3,2-b] Thiophene is the formation of organic electronic materials with higher charge mobility, extended π-conjugation, and better tuning of band gaps . These properties make it valuable in the production of devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, and redox switching devices .
Propriétés
IUPAC Name |
2,5-dihexylthieno[3,2-b]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGMQZNIULPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=C(S2)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2929017.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929021.png)



![(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide](/img/structure/B2929030.png)
![2-((2-oxotetrahydrofuran-3-yl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2929031.png)

![(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2929034.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2929036.png)
![methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2929037.png)
